4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
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Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is an organic compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups. This compound is notable for its unique structure, which combines the properties of both thiazole and benzene rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol typically involves the reaction of 2-aminothiazole with a benzene derivative that has hydroxyl groups in the 1 and 3 positions. One common method includes the use of a coupling reaction under controlled conditions to ensure the correct attachment of the thiazole ring to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups attached, enhancing its utility in different applications .
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminothiazol-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups in different positions.
4-(2-Aminothiazol-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups in the 1 and 4 positions.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents on the benzene ring
Uniqueness
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRZKPADMMQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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